molecular formula C21H25ClN2O4S B11222355 7-chloro-N-[2-methyl-6-(propan-2-yl)phenyl]-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

7-chloro-N-[2-methyl-6-(propan-2-yl)phenyl]-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11222355
M. Wt: 437.0 g/mol
InChI Key: PXZJUIYBBVRHER-UHFFFAOYSA-N
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Description

7-Chloro-5-methanesulfonyl-N-[2-methyl-6-(propan-2-yl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzoxazepine ring, a methanesulfonyl group, and a chloro substituent. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-5-methanesulfonyl-N-[2-methyl-6-(propan-2-yl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazepine Ring: This step involves the cyclization of an appropriate precursor to form the benzoxazepine ring. The reaction conditions may include the use of a suitable base and solvent.

    Introduction of the Methanesulfonyl Group: Methanesulfonyl chloride is used to introduce the methanesulfonyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-methanesulfonyl-N-[2-methyl-6-(propan-2-yl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

7-Chloro-5-methanesulfonyl-N-[2-methyl-6-(propan-2-yl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and pathways.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 7-chloro-5-methanesulfonyl-N-[2-methyl-6-(propan-2-yl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-chloro-5-methanesulfonyl-N-[2-methyl-6-(propan-2-yl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide lies in its specific chemical structure, which imparts distinct reactivity and potential applications. Its combination of functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in scientific research.

Properties

Molecular Formula

C21H25ClN2O4S

Molecular Weight

437.0 g/mol

IUPAC Name

7-chloro-N-(2-methyl-6-propan-2-ylphenyl)-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C21H25ClN2O4S/c1-13(2)16-7-5-6-14(3)20(16)23-21(25)19-10-11-24(29(4,26)27)17-12-15(22)8-9-18(17)28-19/h5-9,12-13,19H,10-11H2,1-4H3,(H,23,25)

InChI Key

PXZJUIYBBVRHER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)C2CCN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C

Origin of Product

United States

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